The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a synthetic organic molecule notable for its complex structure and potential applications in medicinal chemistry. This compound features a thiazepane ring, a furan moiety, and an isoxazole ring, which contribute to its unique properties and biological activity.
This compound is primarily synthesized in laboratory settings for research purposes. It is studied for its potential pharmacological effects and has been characterized in various scientific studies focusing on its synthesis, properties, and biological interactions.
The compound can be classified as a heterocyclic organic compound due to the presence of multiple ring structures containing nitrogen and sulfur atoms. Its classification also falls under medicinal chemistry due to its potential therapeutic applications.
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone typically involves several key steps:
The synthesis may require specific reagents such as:
The molecular formula for this compound is , with a molecular weight of approximately 355.41 g/mol. The structure consists of:
The InChI key for this compound is PLEDHRSWEZRRBX-UHFFFAOYSA-N, and its SMILES representation is C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CN=CC=C4.
This compound may undergo various chemical reactions including:
Common reagents include:
The mechanism by which this compound exerts its effects likely involves:
While specific physical properties such as solubility are not widely documented, general characteristics can include:
The chemical behavior of this compound is influenced by its functional groups and heterocyclic structure, making it susceptible to various chemical transformations which are essential in medicinal chemistry.
This compound has potential applications in scientific research, particularly in drug discovery and development. Its unique structural features may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1